molecular formula C20H18FNO B2713997 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone CAS No. 882748-52-9

3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2713997
CAS No.: 882748-52-9
M. Wt: 307.368
InChI Key: QQULCTSOWNGDGL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones It features a naphthyl group attached to a propanone backbone, with a fluoro-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3-fluoro-4-methylaniline, is prepared through the nitration of 4-methylaniline followed by reduction and subsequent fluorination.

    Coupling with Naphthyl Group: The aniline derivative is then coupled with 2-naphthyl ketone through a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

    Final Assembly: The resulting intermediate is subjected to further reactions to introduce the propanone moiety, typically through a Grignard reaction followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aniline moiety can enhance binding affinity and specificity, while the naphthyl group contributes to the compound’s overall stability and electronic properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone
  • 3-(3-Bromo-4-methylanilino)-1-(2-naphthyl)-1-propanone
  • 3-(3-Methyl-4-methylanilino)-1-(2-naphthyl)-1-propanone

Uniqueness

3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(3-fluoro-4-methylanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,22H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQULCTSOWNGDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-52-9
Record name 882748-52-9
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